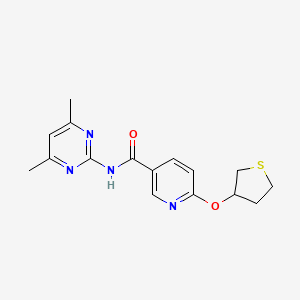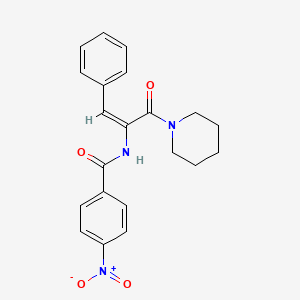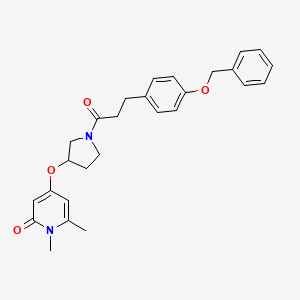
N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as DMTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
Research on derivatives of pyrimidine and nicotinamide has highlighted their potential in the synthesis of compounds with antibacterial properties. For instance, the synthesis of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones from derivatives including 2-amino-4,6-dimethyl nicotinamide shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of such derivatives in developing new antibacterial agents (Lakshmi Narayana et al., 2009).
DNA Damage Repair
Nicotinamide, a closely related compound, has been shown to stimulate the repair of DNA damage in human lymphocytes. This property is crucial for enhancing the cellular response to DNA damage, indicating potential applications in cancer prevention and treatment, as well as in improving the efficacy of existing cancer therapies (Berger & Sikorski, 1980).
Metabolic Pathway Modulation
Nicotinamide plays a significant role in cellular energy metabolism, affecting various physiological processes. Its involvement in modulating oxidative stress and cellular survival pathways highlights its potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Metabolomics and Cancer Research
Studies on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, reveal insights into the metabolic perturbations in cancer cells. This research provides a deeper understanding of the metabolic effects of NAMPT inhibition, offering new avenues for therapeutic intervention in cancer treatment (Tolstikov et al., 2014).
Chemical Structure and Molecular Interaction Studies
Investigations into the structure and interactions of nicotinamide analogs offer valuable information on their potential biological activities. For example, the study of sulfamethazine Schiff-base derivatives related to pyrimidine and nicotinamide provides insights into their hydrogen-bond effects, spectroscopic properties, and molecular structure, which are essential for designing compounds with specific biological activities (Mansour & Ghani, 2013).
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-7-11(2)19-16(18-10)20-15(21)12-3-4-14(17-8-12)22-13-5-6-23-9-13/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCVWHQSWVLMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)
![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)
![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2770754.png)

![2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2770757.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)
